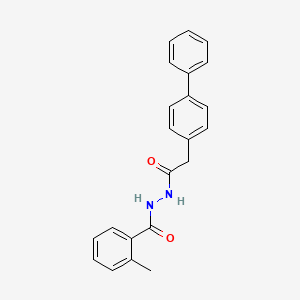
3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment.
作用機序
3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide selectively targets the EGFR tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting the activity of this kinase, 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide blocks the downstream signaling pathways that promote cancer cell growth and proliferation. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the development of atherosclerosis by reducing the expression of inflammatory cytokines in vascular smooth muscle cells. Additionally, 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide has been shown to reduce the severity of acute lung injury in animal models by inhibiting the activation of the EGFR signaling pathway.
実験室実験の利点と制限
One advantage of using 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide in lab experiments is its high selectivity for the EGFR tyrosine kinase. This allows researchers to specifically target this pathway without affecting other signaling pathways. However, one limitation of using 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for research on 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide. One area of focus could be on developing more potent and selective inhibitors of the EGFR tyrosine kinase. Additionally, researchers could investigate the use of 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide in combination with other targeted therapies or immunotherapies for cancer treatment. Finally, further studies could be conducted to explore the potential therapeutic applications of 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide in other diseases beyond cancer, such as atherosclerosis and acute lung injury.
Conclusion:
In conclusion, 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide, or 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide, is a small molecule inhibitor that selectively targets the EGFR tyrosine kinase. This compound has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment. 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells, sensitize cancer cells to radiation therapy, and have other biochemical and physiological effects. While there are some limitations to using 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide in lab experiments, there are also several potential future directions for research on this compound.
合成法
The synthesis of 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the addition of 4-fluoroaniline and 3,5-dichloro-4-nitrobenzoyl chloride. The resulting product is then reduced with iron powder to yield 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide.
科学的研究の応用
3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-20-13-11(15)6-8(7-12(13)16)14(19)18-10-4-2-9(17)3-5-10/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEKORMKSLAUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6386038 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5876881.png)

![1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5876888.png)


![N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5876939.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)

![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)

![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)
